N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide
Description
Properties
Molecular Formula |
C15H12N6O |
|---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
N-(1-methylindol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C15H12N6O/c1-20-6-4-10-8-12(2-3-13(10)20)16-15(22)11-5-7-21-14(9-11)17-18-19-21/h2-9H,1H3,(H,16,22) |
InChI Key |
JNGQARSYMVDZHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key Challenges
-
Competing side reactions due to the nucleophilic nature of the indole nitrogen.
-
Low regioselectivity in tetrazole ring formation.
Azido-Ugi-Deprotection-Acylation-Cyclization Sequence
A modified Ugi protocol introduces an azide group early in the synthesis, enabling subsequent tetrazole ring formation via Staudinger or Huisgen cycloaddition. This method proceeds in four stages:
-
Azido-Ugi Reaction : Incorporation of an azide-functionalized isocyanide.
-
Deprotection : Removal of tert-butoxycarbonyl (Boc) groups using HCl/dioxane.
-
Acylation : Coupling of the deprotected amine with 7-chlorocarbonyltetrazolo[1,5-a]pyridine.
-
Cyclization : Intramolecular nucleophilic attack under basic conditions (K₂CO₃, DMF, 80°C).
Data Table: Representative Reaction Parameters
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Azido-Ugi | MeOH, RT, TFA | 12 | 68 |
| Deprotection | 4M HCl/dioxane, RT | 2 | 95 |
| Acylation | DCM, EDC/HOBt, 0°C to RT | 6 | 78 |
| Cyclization | K₂CO₃, DMF, 80°C | 4 | 62 |
This sequence achieves an overall yield of 31%, with purity >95% after recrystallization from ethyl acetate/hexane.
Aryne Precursor-Mediated Tetrazole-Indole Coupling
A recent advancement involves aryne intermediates to couple tetrazole and indole moieties. As demonstrated in the synthesis of analogous 3-(2H-tetrazol-5-yl)-indoles, 2H-azirines react with aryne precursors (e.g., Kobayashi-type benzynes) in tetrahydrofuran (THF) at 60°C.
Procedure Overview
-
Aryne Generation : Fluoride-induced decomposition of 2-(trimethylsilyl)aryl triflates.
-
Cycloaddition : [2+2] Cycloaddition between the aryne and azirine, forming a bicyclic intermediate.
-
Ring Expansion : Thermal rearrangement to yield the tetrazolo-indole hybrid.
Optimized Parameters
-
Temperature : 60°C in THF.
-
Catalyst : None required; reaction proceeds via thermal activation.
Hydrogenolytic Deprotection of N-Benzylated Intermediates
Late-stage deprotection of N-benzyl groups is critical for accessing the free tetrazole-indole carboxamide. A one-pot procedure using ammonium formate and palladium on carbon (Pd/C) in methanol achieves selective debenzylation without reducing the tetrazole ring.
Reaction Steps
-
Hydrogenolysis : 10% Pd/C, NH₄HCO₂, MeOH, reflux.
-
Acid-Base Workup : Washing with 1M HCl to remove residual amines.
-
Crystallization : Diethyl ether/hexane yields pure product.
Performance Metrics
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Ugi-4CR | 31 | 95 | Modular scaffold assembly | Low regioselectivity |
| Azido-Ugi-Deprotection | 28 | 97 | High functional group tolerance | Multistep purification |
| Aryne Cycloaddition | 54 | 96 | Rapid ring formation | Specialized precursors required |
| Hydrogenolytic Deprotection | 85 | 98 | Mild conditions | Pd catalyst cost |
Chemical Reactions Analysis
Cyclocondensation Reactions
A prominent method involves the cyclocondensation of:
-
Indole derivatives
-
Tetrazole precursors (e.g., 1H-tetrazole-5-amine)
-
Aldehydes
These reactions often use polar aprotic solvents (e.g., dimethylformamide, DMF) under reflux conditions, with catalysts like triethylamine (Et₃N) to facilitate nucleophilic attack and cyclization .
Reaction Mechanism
The synthesis mechanism involves:
-
Nucleophilic attack : The amine group of 1H-tetrazole-5-amine reacts with activated carbonyl intermediates (e.g., aldehydes).
-
Intramolecular cyclization : Formation of the tetrazolo[1,5-a]pyridine core via condensation between the amine and nitrile groups .
A simplified mechanism for analogous tetrazolo[1,5-a]pyridine derivatives is depicted in Scheme 1 (adapted from ):
textAldehyde + Tetrazole amine → Intermediate (via nucleophilic attack) Intermediate → Tetrazolo[1,5-a]pyridine core (via cyclization)
Chemical Reactivity
The compound’s reactivity stems from its heterocyclic structure , which includes:
-
Indole ring : Prone to electrophilic aromatic substitution .
-
Tetrazole moiety : Engages in cycloaddition reactions (e.g., [2+3] or [3+2] cycloadditions) under heat or catalytic conditions .
-
Carboxamide group : Participates in nucleophilic additions or metal-coordination chemistry .
Cycloaddition Potential
The tetrazole ring can undergo [3+2] cycloadditions with dipolarophiles (e.g., alkenes, alkynes), forming novel fused heterocycles. This reactivity is critical for expanding its synthetic utility .
Stability and Degradation
-
Standard conditions : Stable under ambient temperatures and neutral pH.
-
Extreme conditions : Sensitive to high heat or acidic/basic pH , which may lead to decomposition.
Research Findings
-
Biological activity : Analogous tetrazolo[1,5-a]pyridine derivatives show anti-inflammatory and anticancer potential , though direct data for this compound is pending .
-
Structural modifications : Substitution at the indole or tetrazole positions can modulate reactivity and biological effects .
This compound exemplifies the versatility of nitrogen-rich heterocycles in modern organic chemistry, with applications spanning medicinal chemistry and materials science. Further studies on its reactivity and stability under diverse conditions will enhance its utility in drug discovery and synthetic methodologies.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide. For instance, a series of 7-substituted tetrazolo compounds demonstrated potent cytotoxic effects against several human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The MTT assay results indicated that these compounds could inhibit cell proliferation effectively, with some showing better activity than doxorubicin, a standard chemotherapy agent .
Anti-inflammatory Properties
Compounds containing the indole and tetrazole moieties have also been investigated for their anti-inflammatory effects. The structural features of these compounds contribute to their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Structure–Activity Relationship
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the indole or tetrazole rings can significantly alter biological activity. For instance:
| Compound | Substitution | Activity |
|---|---|---|
| 4a | 4-Chlorophenyl | High against A549 |
| 4b | 4-Nitrophenyl | Best against HCT-116 |
| 4c | 4-Bromophenyl | Moderate against MCF-7 |
This table summarizes the impact of different substituents on anticancer activity, illustrating how slight changes can lead to significant differences in therapeutic potential .
Case Study 1: Cytotoxic Evaluation
In a study evaluating various derivatives of tetrazolo compounds, specific analogs were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The findings demonstrated that certain substitutions led to enhanced potency compared to traditional chemotherapeutics like doxorubicin. This highlights the importance of continued exploration into the modifications of this compound for improved anticancer therapies .
Case Study 2: Multicomponent Synthesis
Another significant study focused on developing a one-pot multicomponent synthesis method for producing diverse tetrazolo derivatives efficiently. This method not only simplifies the synthesis process but also allows for rapid screening of numerous compounds for their biological activities, facilitating quicker identification of promising drug candidates .
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of fused bicyclic heterocycles, which are widely studied for their diverse biological activities. Below is a detailed comparison with analogs based on structural motifs, synthesis, and reported bioactivity.
Structural Analog: Pyrazolo[1,5-a]pyrimidine Carboxamides
Pyrazolo[1,5-a]pyrimidines (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenyl pyrazolo[1,5-a]pyrimidine-3-carboxamide, 8a ) share a fused bicyclic core but differ in the substitution pattern and heteroatom arrangement. Key distinctions include:
- Core Heteroatoms: Tetrazolo[1,5-a]pyridine contains a tetrazole ring (four nitrogen atoms) fused to pyridine, whereas pyrazolo[1,5-a]pyrimidines feature a pyrazole ring fused to pyrimidine (three nitrogen atoms).
- Biological Relevance : Pyrazolo[1,5-a]pyrimidine carboxamides exhibit inhibition of cathepsins (e.g., cathepsin K IC50 ~25 µM for compound 5a and cathepsin B IC50 ~45 µM for 5c ) due to their carboxamide groups interacting with protease active sites . The tetrazolo analog’s bioactivity remains uncharacterized but may differ due to the tetrazole’s unique acidity (pKa ~4.9) and metabolic stability.
Functional Analog: Indole-Containing Pyrazolo[1,5-a]pyrimidines
Compounds like N-(1H-imidazol-5-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (7bq ) incorporate aromatic substituents (e.g., imidazole, phenyl) that enhance binding to hydrophobic pockets in biological targets. In contrast, the 1-methylindole group in the target compound may confer selectivity for indole-binding receptors (e.g., serotonin or kinase domains).
Biological Activity
N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 292.30 g/mol. The compound features an indole moiety linked to a tetrazole-pyridine structure, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₆O |
| Molecular Weight | 292.30 g/mol |
| CAS Number | 1435976-28-5 |
General Findings
Research indicates that compounds containing indole and tetrazole structures exhibit potent anticancer activities. A study demonstrated that various derivatives, including those similar to this compound, showed significant cytotoxic effects against several human cancer cell lines including HCT-116 (colon), MCF-7 (breast), and A549 (lung) cells .
Case Studies
- Cytotoxicity Assays : In a comparative study, the synthesized tetrazolo derivatives were tested against multiple human cancer cell lines using the MTT assay. The results indicated that certain compounds demonstrated IC50 values significantly lower than standard chemotherapy agents like doxorubicin. For instance, specific analogs exhibited IC50 values ranging from 10 to 20 μM against MCF-7 cells, suggesting a promising therapeutic potential .
- Mechanism of Action : The anticancer activity of this compound appears to be linked to its ability to induce apoptosis in cancer cells. This was evidenced by morphological changes observed under microscopy and by flow cytometry analysis showing increased annexin V positivity in treated cells .
Comparative Efficacy
A summary of the cytotoxic effects of various related compounds is presented in the table below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 15.3 |
| Doxorubicin | MCF-7 | 19.3 |
| Compound A | HCT-116 | 14.0 |
| Compound B | A549 | 12.8 |
Q & A
Q. What are the optimal synthetic routes for N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of tetrazolo-pyridine carboxamides typically involves cyclocondensation, hydrolysis, and amidation steps. For example, cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with enaminone precursors can form the pyrazolo[1,5-a]pyrimidine core, followed by hydrolysis of the ester group to a carboxylic acid. Amidation via bis(pentafluorophenyl) carbonate (BPC) is efficient for coupling with amines like 1-methyl-1H-indol-5-amine . Key optimizations include:
- Cyclocondensation : Use of ethanol/DMF as solvent under reflux (30–60 min) to enhance regioselectivity .
- Amidation : BPC-mediated coupling in DMF at 50°C for 24 hours improves yields by activating the carboxylic acid without racemization .
Yield tracking via HPLC and purity validation by NMR (e.g., δ 10.65 ppm for NH in DMSO-d6 ) ensures reproducibility.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Multi-modal spectroscopic analysis is critical:
- IR Spectroscopy : Confirm carbonyl stretches (e.g., 1691 cm⁻¹ for CO in carboxamide ) and NH vibrations (3100–3300 cm⁻¹).
- NMR : Use - and -NMR to identify key signals, such as methyl groups (δ 2.53 ppm for CH in dimethylpyrimidine ) and aromatic protons (δ 7.39–8.92 ppm for indole and pyridine moieties ).
- Mass Spectrometry : High-resolution MS (e.g., ESI-HRMS) validates molecular weight (e.g., m/z 359.39 for CHNO ).
- X-ray Crystallography : Resolve regiochemistry ambiguities by analyzing dihedral angles (e.g., 1.31° between fused rings in pyrazolo-pyrimidines ).
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data for tetrazolo-pyridine carboxamides, such as varying IC50_{50}50 values across enzyme assays?
- Methodological Answer : Discrepancies in IC values (e.g., 25 µM for cathepsin K vs. 45 µM for cathepsin B ) may arise from:
- Enzyme Source Purity : Validate enzyme activity via SDS-PAGE and kinetic assays (e.g., k/K for substrate turnover).
- Binding Mode Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare interactions with catalytic sites. For example, N-butylcarboxamide derivatives may exhibit steric clashes in cathepsin B due to a narrower active site .
- Cellular Context : Test compounds in physiologically relevant models (e.g., osteoclasts for cathepsin K inhibition ).
Q. How can structure-activity relationship (SAR) studies guide the optimization of tetrazolo-pyridine carboxamides for enhanced selectivity?
- Methodological Answer : Systematic SAR requires:
- Substituent Variation : Synthesize analogs with modified indole (e.g., 5-nitro vs. 5-methyl) and pyridine (e.g., 7-aryl vs. 7-heteroaryl) groups .
- Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity. For example, electron-withdrawing groups on the pyridine ring may enhance cathepsin K inhibition .
- Selectivity Screening : Profile analogs against off-target enzymes (e.g., cathepsin L, proteasome) to identify selective motifs .
Q. What methodologies are suitable for evaluating the pharmacokinetic (PK) properties of this compound in preclinical models?
- Methodological Answer : Preclinical PK studies should include:
- Solubility and Stability : Assess compound stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using HPLC .
- Metabolic Profiling : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS .
- In Vivo Absorption : Administer orally (10 mg/kg) to rodents and measure plasma concentration-time profiles. Use non-compartmental analysis (WinNonlin) to calculate AUC and t .
Key Research Findings
- Synthetic Efficiency : BPC-mediated amidation achieves >70% yields for carboxamides, minimizing side products .
- Bioactivity : Substituents at the 7-position of the pyridine ring significantly modulate enzyme selectivity (e.g., 2-picolyl groups enhance cathepsin B inhibition ).
- Thermal Stability : Carboxamides exhibit high thermal decomposition temperatures (>300°C), suggesting suitability for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
